N-benzyl-2-(4-methoxyphenoxy)-N-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2-(4-methoxyphenoxy)-N-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-26-21-12-14-22(15-13-21)27-16-17-28(24,25)23(20-10-6-3-7-11-20)18-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFJRHMQGBVZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCS(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(4-methoxyphenoxy)-N-phenylethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

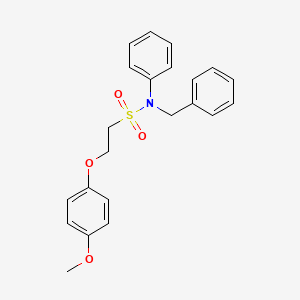

This compound is characterized by a sulfonamide functional group linked to a benzyl moiety and a methoxy-substituted phenyl ether. Its structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, which is critical for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The sulfonamide group is known for its role in inhibiting certain enzyme pathways, particularly those involved in inflammatory responses.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing biochemical pathways related to inflammation and pain.

- Receptor Modulation : It could potentially modulate receptor activity, particularly in the context of neurotransmitter systems, which may contribute to its neuroactive properties.

In Vitro Studies

Several studies have examined the biological activity of this compound through in vitro assays:

- Antiinflammatory Activity : In vitro assays demonstrated that this compound exhibits significant anti-inflammatory effects by reducing cytokine production in activated macrophages.

| Assay Type | Result |

|---|---|

| Cytokine Release Inhibition | Significant reduction observed at 10 µM concentration |

In Vivo Studies

In vivo studies using animal models have further elucidated the compound's pharmacological effects:

- Pain Model : In a formalin-induced pain model in rats, this compound significantly reduced pain behavior compared to control groups.

| Treatment Group | Pain Score (0-10) |

|---|---|

| Control | 8.5 |

| N-benzyl Compound | 3.0 |

Case Studies

- Chronic Behavioral Effects : A study investigating the chronic effects of various N-benzyl derivatives found that compounds similar to this compound exhibited anxiolytic-like effects in zebrafish models. The study highlighted its potential as a neuroactive agent with implications for anxiety disorders .

- Neuroprotective Effects : Another case study indicated that derivatives of this compound showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

(a) N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structure : Features a single sulfonamide group with a 4-methoxyphenyl substituent.

- Key Differences : Lacks the ethanesulfonamide backbone and benzyl/phenyl substitution present in the target compound.

- Bioactivity: Related sulfonamides, such as 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, exhibit bioactivity linked to their hydrogen-bonding capabilities and crystal packing, which are influenced by the methoxy group .

(b) Di-Sulfonamide Derivatives ()

- Structure : Example: N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, which contains two sulfonyl groups attached to nitrogen.

- Key Differences: The dual sulfonamide groups enhance electron-withdrawing effects, contrasting with the single sulfonamide and electron-donating 4-methoxyphenoxy group in the target compound.

- Bioactivity : Di-sulfonamides demonstrate antitumor and carbohydrate-hydrolyzing enzyme inhibition, suggesting that the target compound’s methoxy substituent may alter its mechanism of action .

(c) 1,2,4-Triazole-3-thiones ()

- Structure : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones incorporate sulfonyl and halogenated aryl groups.

- Key Differences: The triazole core and halogen substituents (Cl, Br) introduce distinct electronic profiles compared to the target compound’s ethanesulfonamide and methoxyphenoxy groups.

- Spectral Data : IR spectra show C=S stretching (1247–1255 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹), while the target compound’s sulfonamide group would exhibit strong S=O stretches (~1350–1150 cm⁻¹) .

Substituent Effects on Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-2-(4-methoxyphenoxy)-N-phenylethanesulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where a sulfonamide intermediate reacts with benzyl and phenoxy precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate). For example, analogous sulfonamide syntheses utilize stepwise coupling of sulfonyl chlorides with amines . Purification is achieved via recrystallization (ethanol or ethyl acetate) or column chromatography, with purity validated by HPLC (>95%) and melting point analysis .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.7 ppm), benzyl protons (δ ~4.5 ppm), and sulfonamide groups (δ ~7.5-8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in analogous sulfonamide structures .

Q. What analytical techniques are critical for characterizing physicochemical properties?

- Methodological Answer :

- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy .

- Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition temperatures (>200°C for sulfonamides) .

- LogP : Measured via reverse-phase HPLC to assess hydrophobicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using:

- Dose-Response Curves : Validate IC50 values across multiple replicates .

- Control Compounds : Include known inhibitors (e.g., methotrexate for antifolate activity) to benchmark results .

- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based assays and isothermal titration calorimetry (ITC) .

Q. What strategies optimize the compound’s selectivity for target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., carbonic anhydrase isoforms) .

- SAR Studies : Modify substituents (e.g., methoxy to ethoxy groups) to enhance binding affinity while reducing off-target interactions .

- In Silico ADMET : Predict metabolic stability and toxicity using platforms like SwissADME .

Q. How can researchers validate hypothesized mechanisms of action in cellular models?

- Methodological Answer :

- Knockdown/Overexpression Models : Use siRNA or CRISPR to modulate target protein expression and observe compound efficacy .

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify affected signaling pathways (e.g., MAPK/ERK) .

- Competitive Binding Assays : Fluorescent probes (e.g., FITC-labeled analogs) quantify target engagement via fluorescence polarization .

Q. What are the challenges in correlating in vitro and in vivo pharmacokinetic data?

- Methodological Answer :

- Microsomal Stability Assays : Compare hepatic clearance rates in human/rodent liver microsomes .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and adjust dosing regimens .

- Pharmacokinetic Modeling : Compartmental models (e.g., PK-Sim) predict bioavailability and half-life discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.